molecular formula C21H22F3NO4 B12084889 Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine

Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine

Cat. No.: B12084889
M. Wt: 409.4 g/mol
InChI Key: UJPCKHIRJRMDKC-UHFFFAOYSA-N
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Description

Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group attached to the phenyl ring, and a phenylalanine backbone. This compound is commonly used in peptide synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene and a suitable catalyst like aluminum chloride.

    Coupling Reaction: The protected amino acid is then coupled with the trifluoromethylated benzene derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Oxidized derivatives of the phenylalanine backbone.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Utilized in the design of enzyme inhibitors and as a probe to study protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including the development of novel drugs and diagnostic agents.

    Industry: Applied in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

  • Boc-4-(trifluoromethyl)-L-β-homophenylalanine
  • ®-Boc-4-(trifluoromethyl)-beta-phenylalanine

Comparison: Boc-4-(4-trifluoromethylphenyl)-DL-phenylalanine is unique due to the presence of both D- and L- enantiomers, which can exhibit different biological activities compared to its purely L- or D- counterparts. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C21H22F3NO4

Molecular Weight

409.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid

InChI

InChI=1S/C21H22F3NO4/c1-20(2,3)29-19(28)25-17(18(26)27)12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)21(22,23)24/h4-11,17H,12H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

UJPCKHIRJRMDKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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